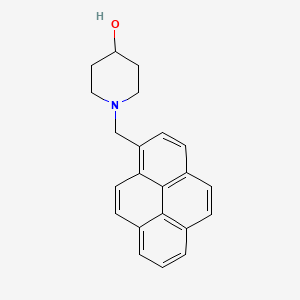
1-(Pyren-1-ylmethyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyren-1-ylmethyl)piperidin-4-ol is a compound that features a pyrene moiety attached to a piperidine ring Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while piperidine is a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyren-1-ylmethyl)piperidin-4-ol typically involves the reaction of pyrene-1-carbaldehyde with piperidin-4-ol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Pyren-1-ylmethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form the corresponding tosylate, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Tosyl chloride (TsCl) in pyridine.
Major Products Formed
Oxidation: 1-(Pyren-1-ylmethyl)piperidin-4-one.
Reduction: 1-(Pyren-1-ylmethyl)piperidine.
Substitution: 1-(Pyren-1-ylmethyl)piperidin-4-yl tosylate.
Scientific Research Applications
1-(Pyren-1-ylmethyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Investigated for its potential as a molecular marker in biological systems.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of 1-(Pyren-1-ylmethyl)piperidin-4-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as receptors or enzymes, in biological systems. The pyrene moiety may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(Pyren-1-ylmethyl)piperidine: Lacks the hydroxyl group, which may affect its solubility and reactivity.
1-(Pyren-1-ylmethyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group, which can alter its chemical properties and biological activity.
1-(Pyren-1-ylmethyl)piperidin-4-yl tosylate: A tosylate derivative that can undergo further nucleophilic substitution reactions.
Uniqueness
1-(Pyren-1-ylmethyl)piperidin-4-ol is unique due to the presence of both the pyrene moiety and the hydroxyl group on the piperidine ring. This combination imparts distinct fluorescence properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(pyren-1-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-19-10-12-23(13-11-19)14-18-7-6-17-5-4-15-2-1-3-16-8-9-20(18)22(17)21(15)16/h1-9,19,24H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVIHRYPPLKBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
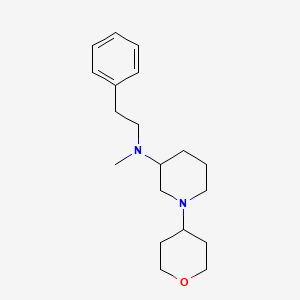
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6024604.png)
![5-[2-(3-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6024610.png)
![4-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B6024637.png)
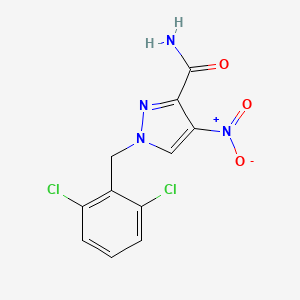
![1-tert-butyl-4-(5-chloro-2-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6024646.png)
![N-(3,4-dimethoxybenzyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6024652.png)
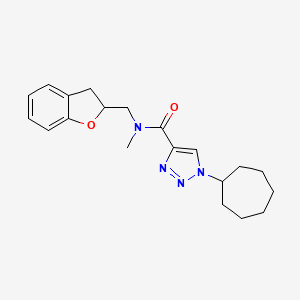
![2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B6024661.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylpropanamide](/img/structure/B6024670.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6024682.png)
![1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6024683.png)
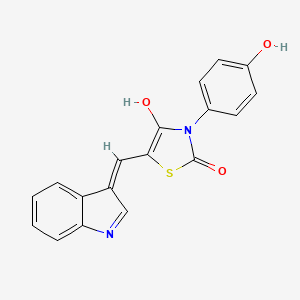
![(2Z)-2-(N-HYDROXYIMINO)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(PYRIDIN-2-YL)ACETAMIDE](/img/structure/B6024699.png)
